molecular formula C22H17NO2 B14303845 5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde CAS No. 123730-52-9

5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde

Cat. No.: B14303845
CAS No.: 123730-52-9
M. Wt: 327.4 g/mol
InChI Key: XUEJMUSPIYKQKD-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a methoxy group, two phenyl groups, and a carbaldehyde group attached to the indole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-Methoxy-2,3-diphenyl-1H-indole-6-carboxylic acid.

    Reduction: 5-Methoxy-2,3-diphenyl-1H-indole-6-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

123730-52-9

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

5-methoxy-2,3-diphenyl-1H-indole-6-carbaldehyde

InChI

InChI=1S/C22H17NO2/c1-25-20-13-18-19(12-17(20)14-24)23-22(16-10-6-3-7-11-16)21(18)15-8-4-2-5-9-15/h2-14,23H,1H3

InChI Key

XUEJMUSPIYKQKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C=O)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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